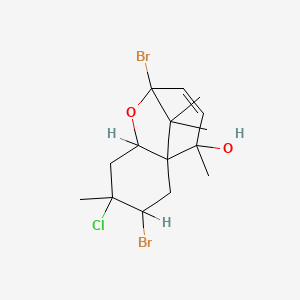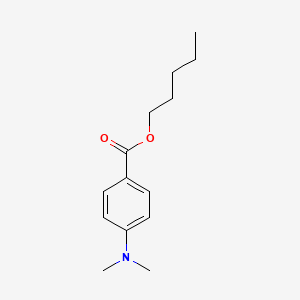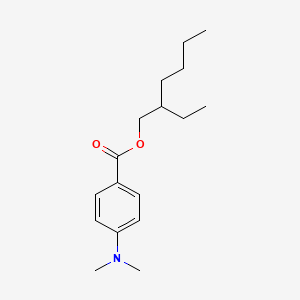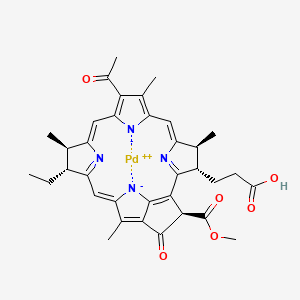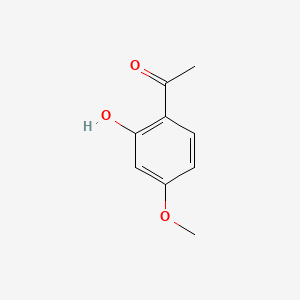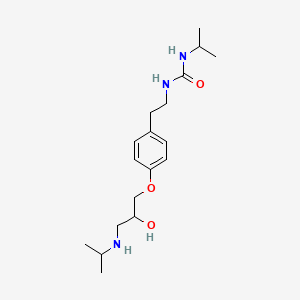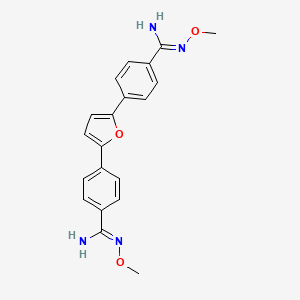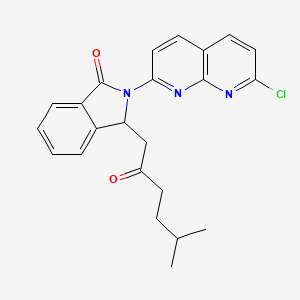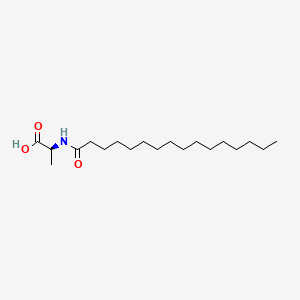
Palmitoil alanina
Descripción general
Descripción
Palmitoyl alanine is a compound formed by the conjugation of palmitic acid, a long-chain saturated fatty acid, with alanine, an amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and cosmetics. The palmitoyl group enhances the lipophilicity of alanine, which can influence its biological activity and membrane permeability.
Aplicaciones Científicas De Investigación
Palmitoyl alanine has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and lipid-amino acid conjugation.
Biology: Investigated for its role in enhancing the membrane permeability of peptides and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning properties
Mecanismo De Acción
Target of Action
Palmitoyl alanine, also known as (S)-2-Palmitamidopropanoic acid, is a type of lipid modification that specifically targets cysteine residues within many eukaryotic proteins . This process is known as protein S-palmitoylation . The primary targets of Palmitoyl alanine are the cysteine residues of these proteins .
Mode of Action
The interaction of Palmitoyl alanine with its targets involves the addition and removal of palmitate, a type of fatty acid . This process is catalyzed by palmitoyltransferases (PATs) and serine hydrolases, including acyl protein thioesterases (APTs) . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Biochemical Pathways
The biochemical pathways affected by Palmitoyl alanine involve a variety of biological processes. The attachment and removal of palmitate significantly regulate protein function . For instance, the localization of many immune molecules to the cellular membrane is required for the proper activation of innate and adaptive immune signaling . Palmitoylation plays a crucial role in partitioning immune signaling proteins to the membrane as well as to lipid rafts .
Pharmacokinetics
It is known that the process of protein s-palmitoylation, which palmitoyl alanine is involved in, is a reversible process . This suggests that the compound can be added and removed from proteins, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of Palmitoyl alanine’s action are significant. By altering the membrane affinity of substrate proteins, Palmitoyl alanine can change their subcellular localization, stability, and protein-protein interactions . This can significantly regulate protein function in a variety of biological processes .
Action Environment
The action, efficacy, and stability of Palmitoyl alanine can be influenced by various environmental factors. For instance, fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases, such as sensory incompetence or over-response to pathogens . This suggests that the environment within the human body, including the presence of disease, can impact the action of Palmitoyl alanine.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Palmitoyl alanine interacts with various enzymes, proteins, and other biomolecules. It is involved in protein palmitoylation, a process where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Cellular Effects
Palmitoyl alanine has significant effects on various types of cells and cellular processes. The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes .
Molecular Mechanism
The mechanism of action of Palmitoyl alanine involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The attachment of palmitoyl groups to proteins alters their membrane affinity, changing their subcellular localization, stability, and protein-protein interactions .
Metabolic Pathways
Palmitoyl alanine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
Palmitoyl alanine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palmitoyl alanine can be synthesized through the reaction of palmitic acid with alanine. The process typically involves the formation of an amide bond between the carboxyl group of palmitic acid and the amino group of alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of palmitoyl alanine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Palmitoyl alanine can undergo various chemical reactions, including:
Oxidation: The palmitoyl group can be oxidized to form palmitic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Substitution: The amino group of alanine can participate in substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions
Major Products:
Oxidation: Palmitic acid derivatives.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted alanine derivatives
Comparación Con Compuestos Similares
Palmitoyl glycine: Similar in structure but with glycine instead of alanine.
Palmitoyl serine: Contains serine instead of alanine.
Palmitoyl lysine: Contains lysine instead of alanine
Uniqueness: Palmitoyl alanine is unique due to the specific properties imparted by the alanine residue. The presence of alanine can influence the compound’s interaction with biological systems differently compared to other amino acids. This uniqueness makes palmitoyl alanine a valuable compound for specific applications in drug delivery and cosmetics .
Propiedades
IUPAC Name |
(2S)-2-(hexadecanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBFOSKZAWRBJI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204807 | |
| Record name | Palmitoyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56255-31-3 | |
| Record name | Palmitoyl alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
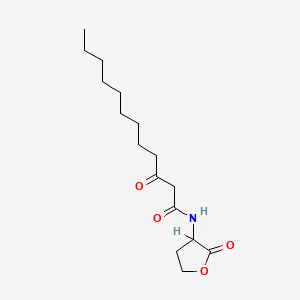
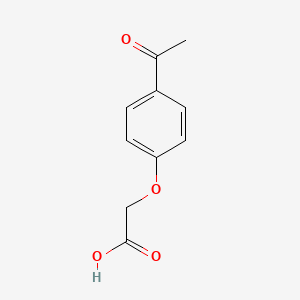
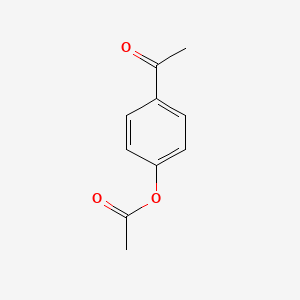
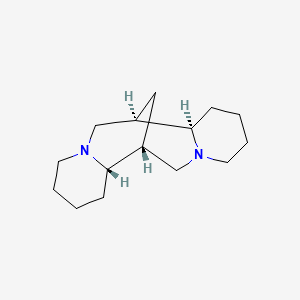
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)
